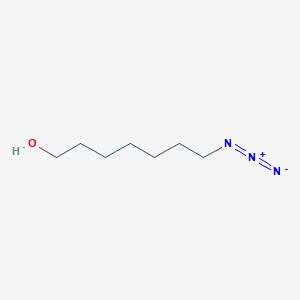

7-Azido-1-heptanol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-azidoheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c8-10-9-6-4-2-1-3-5-7-11/h11H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZFWZFKVCDRSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=[N+]=[N-])CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Azido 1 Heptanol and Analogous Compounds

Nucleophilic Azide (B81097) Displacement Reactions

Nucleophilic substitution is the most direct and widely employed method for the introduction of an azide functional group. This approach typically involves the reaction of an azide salt with a substrate containing a suitable leaving group, such as a halide.

Direct Conversion from Halogenated Heptanol (B41253) Precursors

The most straightforward synthesis of 7-azido-1-heptanol involves the direct SN2 displacement of a halide from a 7-halo-1-heptanol precursor. The reaction is typically carried out by treating 7-bromo-1-heptanol (B124907) or 7-chloro-1-heptanol (B1582617) with an alkali metal azide, such as sodium azide (NaN₃). The halogen atom serves as a good leaving group, which is readily displaced by the strongly nucleophilic azide anion.

The general reaction is as follows:

X-(CH₂)₇-OH + NaN₃ → N₃-(CH₂)₇-OH + NaX (where X = Cl, Br, I)

This method is efficient for producing primary azides from the corresponding primary halides. The choice of halogen can influence reaction rates, with the reactivity order being I > Br > Cl.

Reaction Conditions and Solvent Effects

The efficiency of the nucleophilic azide displacement is highly dependent on the reaction conditions, particularly the choice of solvent. Polar aprotic solvents are generally favored for SN2 reactions involving anionic nucleophiles like the azide ion. libretexts.orglibretexts.org

Commonly used solvents include:

Dimethylformamide (DMF)

Dimethyl sulfoxide (B87167) (DMSO) ias.ac.in

Acetone

Acetonitrile

These solvents are capable of dissolving the ionic azide salt while poorly solvating the azide anion, thereby enhancing its nucleophilicity. libretexts.orgopenochem.org In contrast, polar protic solvents, such as water or alcohols, can form strong hydrogen bonds with the azide anion, creating a solvent cage that hinders its ability to attack the electrophilic carbon center, thus slowing down the reaction rate. nih.gov

Reaction temperatures can range from room temperature to elevated temperatures (e.g., 60-100 °C) to increase the reaction rate, especially when less reactive halides like chlorides are used. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the appearance of the characteristic strong azide stretch at approximately 2100 cm⁻¹.

| Precursor | Azide Source | Solvent | Temperature (°C) | Yield (%) |

| 7-Bromo-1-heptanol | Sodium Azide | DMF | 80 | >90 |

| 7-Chloro-1-heptanol | Sodium Azide | DMSO | 100 | 85-95 |

| 1-Bromoheptane | Sodium Azide | Acetone/Water | Reflux | ~90 |

Multi-step Convergent Syntheses of Azido-Alcohols

Approaches via Azido-Aldehyde Intermediates

One multi-step strategy involves the synthesis of an azido-aldehyde, which is then reduced to the corresponding azido-alcohol. For the synthesis of this compound, this would involve the preparation of 7-azidoheptanal. This intermediate can be synthesized from a suitable precursor, such as 7-bromoheptanal, via nucleophilic substitution with sodium azide.

The subsequent reduction of the aldehyde to a primary alcohol is a standard transformation in organic chemistry and can be achieved with high efficiency using a variety of reducing agents.

Common reducing agents for this step include:

Sodium borohydride (B1222165) (NaBH₄) : A mild and selective reducing agent, ideal for converting aldehydes to alcohols in the presence of other functional groups like azides.

Lithium aluminum hydride (LiAlH₄) : A very powerful reducing agent that can also reduce azides to amines. Its use requires careful control of reaction conditions to selectively reduce the aldehyde.

The synthesis of α-azido alcohols can also be achieved by treating aldehydes with hydrazoic acid to form an adduct, which can then be further transformed. acs.org

Strategies Involving Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools for forming carbon-carbon bonds and synthesizing alcohols. chemguide.co.ukorganic-chemistry.orgorganicchemistrytutor.comyoutube.com These reagents can be used in a convergent synthesis to produce azido-alcohols. A general approach involves the reaction of an organometallic reagent with an aldehyde or ketone that already contains an azide group.

For example, a Grignard reagent could be reacted with an azido-aldehyde. However, a significant challenge is the high reactivity of organometallic reagents, which can potentially react with the azide functionality. To circumvent this, protection of the azide group may be necessary. Recent methods have shown that the azide can be temporarily converted into a phosphazide, which is stable towards Grignard and organolithium reagents. rsc.org After the carbon-carbon bond formation and alcohol synthesis, the azide group can be regenerated. rsc.org

A hypothetical route to an analogous azido-alcohol could involve:

Protection of an azido-aldehyde (e.g., 6-azidohexanal).

Reaction with a methyl Grignard reagent (CH₃MgBr) to form the secondary alcohol.

Deprotection to yield the final azido-alcohol.

This strategy offers flexibility in constructing a wide range of structurally diverse azido-alcohols.

Chemoenzymatic and Biocatalytic Pathways to Azido-Alcohol Derivatives

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide excellent stereoselectivity, which is particularly valuable for the synthesis of chiral molecules.

The synthesis of chiral β-azido alcohols, for instance, has been achieved through the microbiological reduction of α-azido ketones. This enzymatic reduction can produce homochiral isomers of the corresponding β-azido alcohols.

Key enzymes used in the synthesis of azido-alcohols include:

Lipases : These enzymes are commonly used for the kinetic resolution of racemic alcohols. polimi.itresearchgate.netjocpr.com For example, Candida antarctica lipase (B570770) B (CALB) can be used for the enantioselective acylation of a racemic azido-alcohol, allowing for the separation of the two enantiomers. nih.govutupub.fi

Halohydrin dehalogenases (HHDHs) : These enzymes are particularly useful for the synthesis of β-substituted alcohols. researchgate.netnih.gov They catalyze the ring-opening of epoxides with various nucleophiles, including the azide ion. rsc.orgnih.govrsc.org This reaction can be highly regio- and stereoselective, providing access to enantiopure azido-alcohols. For instance, an HHDH can catalyze the reaction of an epoxide with sodium azide to yield the corresponding β-azido alcohol.

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Advantage |

| Lipase (e.g., CALB) | Kinetic Resolution | Racemic 1-azido-2-octanol | Enantiopure (R)- or (S)-1-azido-2-octanol | High enantioselectivity |

| Halohydrin Dehalogenase | Epoxide Ring Opening | Styrene Oxide + NaN₃ | (R)- or (S)-2-azido-1-phenylethanol | High regio- and stereoselectivity |

These chemoenzymatic and biocatalytic methods are powerful strategies for producing optically active azido-alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Chemical Reactivity and Selective Transformations of 7 Azido 1 Heptanol

Reactivity of the Azide (B81097) Functional Group

The azide moiety is an energy-rich functional group that does not have naturally occurring counterparts in most biological systems, rendering it bio-orthogonal. It participates in a variety of highly selective and efficient chemical reactions without interfering with common biological functional groups.

The most prominent reactions of azides are [3+2] cycloadditions with alkynes, which form stable five-membered triazole rings. These reactions are the cornerstone of "click chemistry," a concept that emphasizes modularity, high yields, and simple reaction conditions. sigmaaldrich.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction is known for its reliability, high yields, and exceptional functional group tolerance. nih.govorganic-chemistry.org The transformation proceeds under mild, often aqueous conditions and demonstrates enormous rate acceleration compared to the uncatalyzed thermal cycloaddition. organic-chemistry.orgbioclone.net

In this reaction, 7-Azido-1-heptanol can be efficiently coupled with a variety of terminal alkynes. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. wikipedia.org Ligands are often employed to stabilize the Cu(I) oxidation state and improve reaction efficiency.

| Catalyst/Reagent | Function | Common Examples |

| Copper(II) Source | Precursor to the active Cu(I) catalyst | Copper(II) sulfate (CuSO₄) |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) catalyst | Sodium Ascorbate |

| Copper(I) Source | Direct source of the active catalyst | Copper(I) iodide (CuI), Copper(I) bromide (CuBr) |

| Ligand | Stabilizes the Cu(I) catalyst, prevents oxidation | TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) |

A summary of typical reagents used in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. magtech.com.cnchempedia.info This reaction is a catalyst-free cycloaddition driven by the high ring strain of a cyclooctyne (B158145) derivative. magtech.com.cn The release of this strain provides the necessary activation energy for the reaction to proceed rapidly at physiological temperatures. ijpsjournal.com

SPAAC is a highly efficient and bio-orthogonal reaction, making it invaluable for labeling and modifying biological molecules in living systems without disrupting native processes. magtech.com.cn In a SPAAC reaction, this compound would react readily with a strained alkyne, such as a dibenzocyclooctyne (DBCO), to form a stable triazole linkage. This reaction's speed and selectivity under biological conditions have made it a powerful tool.

| Strained Alkyne | Abbreviation | Key Features |

| Dibenzocyclooctyne | DBCO | High reactivity, commonly used for bio-conjugation. nih.gov |

| Bicyclononyne | BCN | Possesses high stability and reactivity. |

| Difluorinated Cyclooctyne | DIFO | High reactivity due to electron-withdrawing fluorine atoms. magtech.com.cn |

| 4-Dibenzocyclooctynol | DIBO | Reacts exceptionally fast with azides. uu.nlnih.gov |

A selection of common strained alkynes used in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and their notable characteristics.

The reaction between an azide and a phosphine (B1218219) was first described by Hermann Staudinger in 1919. nih.gov This reaction, known as the Staudinger reaction, involves the reaction of this compound with a phosphine, such as triphenylphosphine (B44618), to form an iminophosphorane (or aza-ylide) intermediate with the loss of nitrogen gas. wikipedia.org

This aza-ylide intermediate can be hydrolyzed in the presence of water to produce 7-amino-1-heptanol (B102788) and the corresponding phosphine oxide, a transformation known as the Staudinger reduction. wikipedia.org

Alternatively, in what is known as the Staudinger ligation, the phosphine reagent is engineered with an electrophilic trap (commonly a methyl ester) positioned to intercept the aza-ylide intermediate. thermofisher.com This leads to an intramolecular reaction that forms a stable amide bond, covalently linking the two molecules. The Staudinger ligation is highly chemoselective and, like SPAAC, is bio-orthogonal, finding extensive use in chemical biology for selectively labeling biomolecules. sigmaaldrich.comnih.gov

| Reaction | Phosphine Reagent | Product with this compound |

| Staudinger Reduction | Triphenylphosphine (PPh₃) | 7-Amino-1-heptanol |

| Staudinger Ligation | Phosphine with an ortho-ester trap | Amide-linked conjugate |

A comparison of the outcomes of the Staudinger reduction and Staudinger ligation when applied to this compound.

The aza-ylide intermediate formed from the Staudinger reaction of this compound can undergo an Aza-Wittig reaction when an electrophilic carbonyl compound is present. chem-station.com This reaction is analogous to the classic Wittig reaction and is a powerful method for forming carbon-nitrogen double bonds (imines). wikipedia.orgnih.gov

In the Aza-Wittig reaction, the iminophosphorane formed from this compound and triphenylphosphine reacts with an aldehyde or ketone. wikipedia.org The reaction proceeds through a four-membered oxazaphosphetane intermediate, which then fragments to yield a stable imine and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond is the thermodynamic driving force for this reaction. This reaction can also be performed intramolecularly to synthesize nitrogen-containing heterocyclic compounds. wikipedia.org

| Carbonyl Compound | Product with Iminophosphorane from this compound |

| Aldehyde (R'-CHO) | Imine (R'-CH=N-(CH₂)₇OH) |

| Ketone (R'-CO-R") | Imine (R',R"-C=N-(CH₂)₇OH) |

| Carbon Dioxide (CO₂) | Isocyanate (O=C=N-(CH₂)₇OH) |

| Isocyanate (R'-NCO) | Carbodiimide (R'-N=C=N-(CH₂)₇OH) |

An overview of the various products that can be synthesized via the Aza-Wittig reaction using the iminophosphorane derived from this compound and different carbonyl-containing electrophiles. wikipedia.org

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org This reaction is not performed on this compound directly, but rather on an acyl azide derivative. To achieve this, the primary alcohol of this compound would first be oxidized to a carboxylic acid (7-azidoheptanoic acid), which is then converted into the corresponding acyl azide (7-azidoheptanoyl azide).

The rearrangement of the acyl azide is a concerted process involving the migration of the alkyl group to the nitrogen atom as dinitrogen is expelled, proceeding with complete retention of the migrating group's stereochemistry. wikipedia.orgnih.gov The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. nih.govorganic-chemistry.org For instance, hydrolysis with water yields a primary amine (with one fewer carbon than the starting carboxylic acid) after decarboxylation of an intermediate carbamic acid. organic-chemistry.orgchemistrysteps.com Reaction with alcohols affords carbamates, while reaction with amines produces urea (B33335) derivatives. wikipedia.orgnih.gov

| Nucleophile | Product from Isocyanate Intermediate |

| Water (H₂O) | 6-Azidohexylamine |

| Alcohol (R'-OH) | Alkyl (6-azidohexyl)carbamate |

| Amine (R'-NH₂) | 1-(6-Azidohexyl)-3-alkylurea |

A summary of the products formed by trapping the isocyanate generated from the Curtius rearrangement of a 7-azidoheptanoyl azide derivative with various nucleophiles.

Radical Reactions Involving Azide Radicals

The azide functional group, while often employed in cycloadditions and reductions, can also participate in radical reactions. The generation of an azide radical (N₃•) from an azide precursor typically occurs through a single electron transfer (SET) process or homolytic cleavage, which can be initiated chemically, photochemically, or electrochemically. Once formed, this transient open-shell species exhibits unique reactivity, including the ability to abstract hydrogen atoms.

In the context of this compound, the generation of an azide radical could initiate intramolecular reactions. Specifically, the azide radical could abstract a hydrogen atom from the C-H bonds of the heptyl chain. Such hydrogen atom abstraction (HAT) processes are fundamental in radical chemistry. acs.org While intermolecular HAT is common, intramolecular HAT, such as a 1,5- or 1,6-HAT, is also a well-established pathway, particularly for forming five- or six-membered rings. nih.gov For a molecule like this compound, such an intramolecular event would lead to the formation of a carbon-centered radical along the alkyl chain, which could then undergo further reactions. The general mechanism for radical C-H azidation involves an initial C-H abstraction followed by the transfer of an azide group to the newly formed carbon radical. acs.org

The reactivity of alkyl azides in radical processes also includes addition to a radical species. For instance, silyl (B83357) radicals can add to a terminal nitrogen of the azide group, leading to the eventual release of dinitrogen (N₂) and the formation of a silyl-substituted aminyl radical. This intermediate can then abstract a hydrogen atom to yield a silylamine, which upon hydrolysis, gives a primary amine. mdpi.com This highlights a pathway for the transformation of the azide group under radical conditions.

Orthogonal Functionalization and Chemoselectivity in Bifunctional Systems

The presence of two distinct functional groups in this compound—an alcohol and an azide—makes it an excellent substrate for orthogonal functionalization. acs.org This strategy involves the selective reaction of one functional group while leaving the other intact, allowing for precise, stepwise construction of complex molecules. The differing reactivity of the hydroxyl and azide moieties enables a high degree of chemoselectivity, where reagents can be chosen to target one group specifically.

Strategies for Selective Alcohol Transformations in the Presence of Azides

Conversely, the primary alcohol can be selectively modified without disturbing the azide group. The azide moiety is generally unreactive towards many reagents that target alcohols, such as common oxidizing agents and acylating reagents.

Mild oxidation of the primary alcohol to an aldehyde can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) or by employing Swern or Dess-Martin periodinane oxidation conditions. These methods effectively convert this compound to 7-azidoheptanal. Further oxidation to the carboxylic acid, 7-azidoheptanoic acid, can be accomplished with stronger oxidizing agents.

Esterification is another common transformation. The alcohol can be reacted with an acid chloride or anhydride (B1165640) in the presence of a base to form the corresponding ester, leaving the azide group untouched.

| Reaction | Reagents | Product Name | Functional Group Transformation |

|---|---|---|---|

| Oxidation (to Aldehyde) | Pyridinium Chlorochromate (PCC) | 7-Azidoheptanal | Alcohol → Aldehyde |

| Esterification | Acetyl Chloride, Pyridine | 7-Azidoheptyl acetate | Alcohol → Ester |

| Williamson Ether Synthesis | NaH, Alkyl Halide (e.g., CH₃I) | 7-Azido-1-methoxyheptane | Alcohol → Ether |

Tandem and Cascade Reactions Leveraging Dual Functionality

A tandem reaction, also known as a domino or cascade reaction, is a process involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, all within a single pot. wikipedia.orgub.edu These reactions are highly efficient as they reduce the need for isolating intermediates, thus saving time and resources. researchgate.net

The bifunctional nature of this compound makes it an ideal candidate for designing such elegant reaction sequences. For example, one could envision a reaction where the azide is first converted into an amine via a Staudinger reduction. Without isolation, the newly formed primary amine could then undergo an intramolecular cyclization with the alcohol moiety (or a derivative), which might have been transformed into a suitable electrophile in the same pot, to form a cyclic ether or lactone precursor. Another possibility involves an initial intermolecular reaction at one end, such as a cycloaddition, which then facilitates an intramolecular reaction at the alcohol terminus, leading to complex heterocyclic systems in a single operation. researchgate.net

Applications of 7 Azido 1 Heptanol in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The dual functionality of 7-azido-1-heptanol positions it as a versatile building block for the synthesis of intricate molecular structures, including macrocycles and other complex peptidomimetics. cam.ac.uk The azide (B81097) and hydroxyl groups can be addressed with distinct chemical transformations, allowing for a stepwise and controlled assembly of molecular components.

The azide moiety serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. cam.ac.uk This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an ideal strategy for the late-stage introduction of molecular fragments. The hydroxyl group, on the other hand, can undergo a variety of classical transformations, such as esterification, etherification, or oxidation, to introduce further diversity into the molecular scaffold.

In the context of macrocycle synthesis, this compound can be incorporated into a linear precursor containing an alkyne functionality. Subsequent intramolecular azide-alkyne cycloaddition can then be employed to form the macrocyclic ring. The hydroxyl group can be used as an attachment point for other molecular components or can be modified to influence the solubility and conformational properties of the final macrocycle. The flexibility of the heptyl chain can be advantageous in achieving the desired ring conformation.

The strategic application of protecting groups allows for the selective reaction of either the azide or the hydroxyl group. For instance, the hydroxyl group can be protected as a silyl (B83357) ether, allowing for modification of the azide group. Subsequent deprotection of the alcohol then avails it for further synthetic manipulations. This orthogonal reactivity is a cornerstone of its utility in the assembly of complex molecules where precise control over the sequence of bond formation is critical.

Table 1: Potential Reactions for the Functional Groups of this compound

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Functionality |

| Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate) | 1,4-Disubstituted 1,2,3-Triazole |

| Azide | Staudinger Ligation | Phosphine (B1218219) (e.g., triphenylphosphine) followed by an electrophilic trap | Amide |

| Azide | Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine |

| Hydroxyl | Esterification | Carboxylic acid, acid catalyst or acyl chloride, base | Ester |

| Hydroxyl | Etherification (Williamson Ether Synthesis) | Alkyl halide, strong base (e.g., NaH) | Ether |

| Hydroxyl | Oxidation | PCC or Swern oxidation | Aldehyde |

| Hydroxyl | Oxidation | Jones reagent (CrO₃/H₂SO₄) | Carboxylic Acid |

| Hydroxyl | Tosylation/Mesylation | TsCl or MsCl, pyridine | Tosylate/Mesylate (good leaving groups) |

Design and Synthesis of Modular Linker Molecules

The distinct reactivity of the azide and hydroxyl groups makes this compound an excellent candidate for the design and synthesis of modular, bifunctional linkers. nih.govnih.govacs.org Such linkers are crucial in various fields, including drug delivery, bioconjugation, and materials science, where they serve to connect different molecular entities, such as a drug molecule and a targeting ligand, or a nanoparticle and a stabilizing polymer.

The seven-carbon aliphatic chain of this compound provides a flexible spacer that can be beneficial in ensuring that the linked molecules can adopt their desired conformations and interact with their respective targets without steric hindrance. The length of this spacer can be a critical parameter in optimizing the biological activity or material properties of the final conjugate.

The synthesis of modular linkers based on this compound typically involves the selective modification of one of its functional groups to introduce a second reactive handle. For example, the hydroxyl group can be reacted with a dicarboxylic acid anhydride (B1165640) to introduce a terminal carboxylic acid, which can then be activated for coupling to an amine-containing molecule. The azide group remains available for subsequent conjugation to an alkyne-functionalized partner via click chemistry.

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with a variety of nucleophiles, thereby introducing a wide range of functionalities. For instance, reaction with a thiol can introduce a sulfhydryl group, which can be used for conjugation to maleimides.

Table 2: Examples of Modular Linkers Derived from this compound

| Linker Structure | Second Reactive Group | Potential Conjugation Partner |

| N₃-(CH₂)₇-O-CO-(CH₂)₂-COOH | Carboxylic Acid | Amine-containing molecules (e.g., proteins, peptides) |

| N₃-(CH₂)₇-O-CO-NH-(CH₂)₂-SH | Thiol | Maleimide-containing molecules |

| N₃-(CH₂)₇-O-(CH₂)₂-NH₂ | Amine | Carboxylic acid-containing molecules (after activation) |

| N₃-(CH₂)₇-O-PO₃H₂ | Phosphate | Can interact with biological systems or be used for surface modification |

Preparative Scale Synthesis and Process Optimization Considerations

The utility of this compound in various applications necessitates the development of efficient and scalable synthetic routes. The most common laboratory-scale synthesis involves a two-step process starting from a readily available precursor, such as 7-bromo-1-heptanol (B124907) or 1,7-heptanediol (B42083). fishersci.comchemicalbook.comasianpubs.org

A common route to 7-bromo-1-heptanol involves the reaction of 1,7-heptanediol with hydrobromic acid and a catalyst such as sulfuric acid. asianpubs.org The subsequent conversion of 7-bromo-1-heptanol to this compound is typically achieved through a nucleophilic substitution reaction with an azide salt, such as sodium azide. tutorchase.comnih.gov

For preparative scale synthesis, several factors need to be considered to ensure a safe, efficient, and cost-effective process.

Choice of Starting Material: While 7-bromo-1-heptanol is a direct precursor, starting from the more economical 1,7-heptanediol and performing a two-step, one-pot synthesis might be more cost-effective on a larger scale.

Reaction Conditions for Azidation: The nucleophilic substitution with sodium azide is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the solubility of the azide salt and accelerate the reaction. tutorchase.com However, for industrial applications, the use of greener solvents is becoming increasingly important. rsc.org The reaction temperature is a critical parameter to optimize; higher temperatures increase the reaction rate but may also lead to the formation of byproducts.

Safety Considerations: Organic azides are potentially explosive and should be handled with care. tutorchase.com While long-chain alkyl azides like this compound are generally considered to be relatively stable, it is crucial to avoid heating them to high temperatures, especially in a concentrated form. The use of sodium azide also requires appropriate safety precautions due to its high toxicity.

Work-up and Purification: After the reaction, the excess sodium azide and the sodium bromide byproduct need to be removed. This is typically achieved by aqueous work-up. The product is then extracted into an organic solvent. For large-scale production, minimizing solvent usage and developing efficient extraction and purification protocols are essential. Purification is often achieved by vacuum distillation or column chromatography. For industrial-scale production, distillation is generally preferred over chromatography due to cost and scalability.

Process Optimization: Design of experiments (DoE) can be a powerful tool to optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents to maximize the yield and purity of the product while minimizing waste and energy consumption. The development of continuous flow processes for the synthesis of azides is also an area of active research, as it can offer improved safety and efficiency compared to batch processes. nih.gov

Table 3: Key Parameters for Optimization of this compound Synthesis

| Parameter | Considerations | Potential Optimization Strategies |

| Solvent | Solubility of reagents, reaction rate, environmental impact, ease of removal | Screening of greener solvents, investigation of solvent mixtures, use of phase-transfer catalysts |

| Temperature | Reaction rate vs. byproduct formation and safety | Kinetic studies to determine optimal temperature profile, use of flow reactors for better temperature control |

| Stoichiometry | Cost of reagents, reaction completion, ease of purification | Titration experiments to determine the optimal molar ratio of sodium azide to the alkyl halide |

| Reaction Time | Throughput, energy consumption | In-process monitoring (e.g., by TLC, GC, or HPLC) to determine the endpoint of the reaction |

| Purification | Product purity, yield, cost, scalability | Optimization of extraction conditions, development of a scalable distillation protocol, investigation of alternative purification methods like crystallization |

Role of 7 Azido 1 Heptanol in Bioconjugation Chemistry

Engineering of Bioconjugate Linkers

The design of effective bioconjugate linkers relies on the strategic placement of functional groups that can react selectively with biomolecules or surfaces under mild conditions. 7-Azido-1-heptanol embodies this principle by offering two key functionalities: a terminal azide (B81097) group and a primary alcohol group, separated by a seven-carbon aliphatic chain.

The primary alcohol group (-OH) on this compound provides a secondary point of attachment or modification. This hydroxyl group can be readily derivatized through various chemical transformations, such as esterification or etherification, to introduce other reactive functionalities or to directly conjugate to molecules or surfaces possessing complementary reactive groups mdpi.com. For instance, alcohols can be activated to form esters, carbamates, or other linkages, enabling attachment to amines, carboxylic acids, or other nucleophilic sites on biomolecules mdpi.com. The seven-carbon (heptyl) chain provides a degree of flexibility and spacing between the two functional ends, which can be critical for optimizing the interaction and accessibility of the conjugated entities.

Table 1: Properties and Applications of Azido-Alcohol Linkers

| Feature | Description | Representative Example (Proxy) | Primary Reaction (Azide) | Primary Reaction (Alcohol) |

| Functional Groups | Terminal Azide (-N₃) and Primary Alcohol (-OH) | Azide-PEG₃-OH lumiprobe.com, Azide-PEG₆-OH lumiprobe.com | Click Chemistry (CuAAC, SPAAC) | Esterification, Etherification, Activation |

| Linker Type | Heterobifunctional | Azide-PEG₃-OH lumiprobe.com, Azide-PEG₆-OH lumiprobe.com | Forms stable 1,2,3-triazole tcichemicals.comsigmaaldrich.com | Enables further conjugation or surface attachment mdpi.com |

| Hydrophilicity | Can be tuned by linker chain length (e.g., PEGylation) | Azide-PEGn-OH lumiprobe.comlumiprobe.com | High | Moderate |

| Stability | Triazole linkage is highly stable; alcohol can be modified for cleavability or specific linkages | Azide-PEGn-OH lumiprobe.comlumiprobe.com | Stable | Variable, depending on derivatization |

| Application Scope | Bioconjugation, surface modification, antibody-drug conjugates (ADCs), probe labeling, hydrogel formation | Azide-PEGn-OH lumiprobe.comlumiprobe.com | Attaching probes, biomolecules, or labels | Anchoring to surfaces, modifying payloads, creating linkages |

Design and Mechanistic Studies of Releasable Linkers

While the direct application of this compound in specifically designed releasable linkers is not detailed in the provided search results, the inherent properties of its functional groups allow for its incorporation into such systems. The stability of the triazole formed via click chemistry makes it an excellent component for non-cleavable linkers. However, the alcohol terminus can be strategically modified to introduce cleavable elements.

For instance, the alcohol group could be esterified with a molecule containing a cleavable bond, such as a disulfide bond (cleaved by glutathione (B108866) in reducing intracellular environments) or an acid-labile bond (cleaved at lower pH found in tumor microenvironments or endosomes). Alternatively, the alcohol could be part of a self-immolative unit, like a methylene (B1212753) alkoxy carbamate (B1207046) (MAC) linker, which undergoes spontaneous cleavage upon activation of the initial linkage mdpi.com. In the context of Antibody-Drug Conjugates (ADCs), linker design is paramount for controlled payload release at the target site. While specific examples involving this compound are not presented, the principle of using bifunctional linkers where one end is modified for click chemistry (azide) and the other is designed for controlled release is a key area of research nih.gov.

Development of Site-Selective Bioconjugation Methodologies

The dual functionality of this compound is particularly advantageous for developing site-selective bioconjugation methodologies, enabling precise control over where molecules are attached. The azide group serves as an excellent bioorthogonal handle for site-specific modification. Biomolecules can be pre-functionalized with an alkyne moiety at a desired location, either through enzymatic methods or by incorporating non-natural amino acids with alkyne side chains nih.govbiorxiv.org. Subsequent reaction with the azide group of this compound via click chemistry results in a highly specific and efficient conjugation tcichemicals.combiochempeg.comsigmaaldrich.com.

The alcohol group offers a complementary site for conjugation or further functionalization. This allows for orthogonal conjugation strategies where the azide and alcohol groups react independently with different partners. For example, the alcohol could be activated and reacted with a specific lysine (B10760008) residue on a protein, while the azide group remains available for a subsequent click reaction with an alkyne-tagged payload. This sequential approach ensures that the linker is precisely positioned before the final conjugation step, leading to homogeneous bioconjugates, which is critical for applications such as ADCs where consistent drug-to-antibody ratios are desired nih.gov.

Table 2: Site-Selective Conjugation Strategies with Azido-Alcohol Linkers

| Step | Functional Group | Reaction Type | Target Molecule/Surface | Resulting Linkage | Notes |

| 1 | Azide (-N₃) | Click Chemistry | Alkyne-modified biomolecule or surface | 1,4-Triazole | Highly specific, mild conditions, high yield tcichemicals.combiochempeg.comsigmaaldrich.com. Forms a stable, non-cleavable connection at the azide site. |

| 2 | Alcohol (-OH) | Activation/Derivatization | Amine, Carboxylic Acid, or other reactive group on biomolecule/surface | Ester, Ether, etc. | Enables orthogonal attachment or further modification at the alcohol site, allowing for diverse linker designs mdpi.com. |

| OR | |||||

| 1 | Alcohol (-OH) | Esterification/Activation | Specific site on biomolecule or surface | Ester, Activated ester | Pre-functionalization of the alcohol end to create a specific attachment point. |

| 2 | Azide (-N₃) | Click Chemistry | Alkyne-modified biomolecule or surface | 1,4-Triazole | Sequential conjugation, maintaining the azide for a later click reaction, ensuring precise linker placement. nih.govbiorxiv.org |

Compound Names Mentioned:

| Compound Name | CAS Number |

|---|---|

| This compound | N/A (implied) |

| Azide-PEG₆-OH | 86770-69-6 |

| Azide-PEG₄-OH | N/A |

| Azide-PEG₃-OH | 86520-52-7 |

| Azide-PEG₄-amine | N/A |

| BDP® 650/665 DBCO | N/A |

Integration of 7 Azido 1 Heptanol in Materials Science and Polymer Chemistry

Polymer Synthesis and Macromolecular Functionalization

The unique structure of 7-Azido-1-heptanol allows for its strategic placement within polymeric architectures, enabling the synthesis of macromolecules with precisely located functional groups ready for subsequent modification.

The integration of this compound into polymer structures can be achieved through various synthetic strategies to place the azido (B1232118) functionality in either the main backbone or as a pendant side chain.

Backbone Incorporation: The di-functional nature of this compound allows it to act as a monomer in step-growth polymerization. For instance, its hydroxyl group can be reacted with a dicarboxylic acid or diisocyanate in a polyesterification or polycondensation reaction, respectively. To incorporate it into the backbone, it would typically be used with another monomer containing complementary functional groups, such as a dialkyne-dicarboxylic acid. The resulting polymer would have regularly spaced triazole rings within its backbone after a subsequent cycloaddition polymerization step.

Side Chain Incorporation: A more common approach is to graft this compound onto a pre-existing polymer backbone. This can be accomplished by reacting its hydroxyl group with polymers containing reactive side chains, such as poly(acrylic acid) or poly(glycidyl methacrylate). This method results in a polymer decorated with pendant heptyl azide (B81097) chains, making the azide groups highly accessible for further reactions.

This compound is particularly useful for creating polymers with terminal azide groups, which are valuable precursors for synthesizing block copolymers and other complex architectures via click chemistry. ijpsjournal.com

One primary method involves using the hydroxyl end of this compound to initiate a ring-opening polymerization (ROP). For example, it can serve as the initiator for the polymerization of cyclic esters like ε-caprolactone. This process yields a poly(ε-caprolactone) (PCL) chain with a terminal azide group (PCL-N₃) derived from the initiator. researchgate.net This azide-terminated polymer can then be "clicked" onto another polymer chain that has a terminal alkyne group, forming an A-B block copolymer. researchgate.net

Another strategy is post-polymerization modification. A polymer with a terminal hydroxyl group, such as poly(ethylene glycol) (PEG), can be synthesized first. The terminal hydroxyl group is then converted into a better leaving group, such as a tosylate, and subsequently displaced by a nucleophilic azide source like sodium azide to yield an azide-terminated polymer. While this method does not use this compound directly, the compound itself can be synthesized through a similar pathway from 7-bromo-1-heptanol (B124907).

| Method | Role of this compound | Resulting Polymer Architecture | Key Chemistry |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Initiator | Azide-terminated homopolymer (e.g., PCL-N₃) | Hydroxyl group initiates polymerization of cyclic monomers |

| Post-Polymerization Modification | Functionalizing Agent | Polymer with pendant azide side chains | Esterification or etherification with a reactive polymer |

| Step-Growth Polymerization | Monomer | Polymer with azides in the backbone | Condensation reaction with complementary difunctional monomers |

Surface Functionalization of Nanomaterials and Substrates

The modification of surfaces at the molecular level is critical for controlling their physical, chemical, and biological properties. This compound is an effective agent for imparting azide functionality onto a variety of surfaces, including inorganic nanomaterials and organic polymer substrates. nih.govresearchgate.net The process generally involves two steps: initial attachment of the molecule to the surface via its hydroxyl group, followed by utilization of the now surface-bound azide group.

The hydroxyl end can be used to anchor the molecule to surfaces rich in complementary functional groups. For example, it can form covalent bonds with surfaces containing carboxylic acids (forming esters) or isocyanates (forming urethanes). On metal oxide surfaces like silica (B1680970) or titania, the alcohol can react to form ether linkages or be attached through a silanization process after conversion to an appropriate silane (B1218182) derivative.

Once the surface is decorated with an array of heptyl azide chains, it becomes activated for CuAAC click reactions. rsc.orgresearchgate.net This allows for the covalent attachment of a vast range of molecules containing a terminal alkyne. This technique is widely used to immobilize biomolecules like peptides, DNA, and carbohydrates, as well as synthetic molecules like fluorophores or drug compounds, onto the surface. The seven-carbon spacer provided by the heptanol (B41253) backbone ensures that the terminal azide is held away from the surface, reducing steric hindrance and improving its accessibility for reaction. rsc.org

| Substrate Type | Attachment Chemistry (via -OH group) | Subsequent Reaction (via -N₃ group) | Application Example |

|---|---|---|---|

| Metal Oxides (e.g., SiO₂) | Silanization | CuAAC with alkyne-tagged proteins | Creating biospecific surfaces for diagnostics |

| Gold Nanoparticles | Formation of self-assembled monolayers (via thiol derivative) | CuAAC with alkyne-functionalized dyes | Development of optical sensors |

| Polymer Resins | Esterification with surface carboxyl groups | CuAAC with alkyne-terminated PEG | Improving biocompatibility and reducing fouling |

Development of Advanced Materials for Sensing Applications

The ability to functionalize surfaces and polymers with this compound provides a powerful platform for designing advanced sensing materials. nih.gov The strategy relies on using the azide-functionalized surface as a base for immobilizing specific recognition elements.

In one common approach, a substrate (such as a gold nanoparticle or a polymer microarray) is first functionalized with this compound. nih.gov An alkyne-modified probe molecule, which is designed to interact with a specific target analyte, is then "clicked" onto the surface. The probe could be a DNA oligonucleotide designed to detect a complementary sequence, an antibody fragment for detecting a specific protein, or a small molecule that changes its optical properties upon binding to a metal ion.

For example, gold nanoparticles functionalized in this manner can be used for colorimetric sensing. nih.gov The aggregation state of the nanoparticles, and thus their color, can be made to change in the presence of a target analyte that binds to the immobilized probes. Similarly, surfaces functionalized with fluorescent dyes via the azide-alkyne click reaction can act as sensors where the fluorescence is quenched or enhanced upon the binding of an analyte. nih.gov The robust and specific nature of the triazole linkage formed during the click reaction ensures the stability and reliability of the sensor. nih.govresearchgate.net

Computational and Theoretical Investigations of 7 Azido 1 Heptanol

Quantum Chemical Calculations for Molecular Reactivity and Electronic Structure

There are no specific published quantum chemical calculations detailing the molecular reactivity and electronic structure of 7-Azido-1-heptanol. Such studies, were they to be conducted, would likely employ methods like Density Functional Theory (DFT) to calculate key electronic properties.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance in Reactivity and Electronic Structure |

| HOMO Energy | Not Available | Indicates the molecule's ability to donate electrons; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | Not Available | Represents the molecule's ability to accept electrons; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Not Available | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

| Mulliken Atomic Charges | Not Available | Provides insight into the charge distribution across the atoms, identifying potential sites for nucleophilic or electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | Not Available | A visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Note: The data in this table is hypothetical and serves to illustrate the types of information that would be generated from quantum chemical calculations. Actual values would need to be determined through computational studies.

Mechanistic Elucidation of Key Chemical Transformations

Detailed mechanistic studies, elucidated through computational methods, for key chemical transformations involving this compound are not present in the current body of scientific literature. Investigations into the reaction mechanisms of similar, more broadly studied azido (B1232118) alcohols often focus on reactions such as the Staudinger ligation or "click" chemistry (azide-alkyne cycloadditions). Computational approaches in these areas typically involve mapping the potential energy surface to identify transition states and intermediates, thereby providing a step-by-step understanding of the reaction pathway. For this compound, such analyses would be valuable in predicting its behavior in these and other important chemical transformations.

Conformation and Stereochemical Analysis in Functionalized Derivatives

There is a lack of published research on the conformational and stereochemical analysis of functionalized derivatives of this compound using computational methods. Such studies would be crucial for understanding how the flexible seven-carbon chain and the terminal functional groups influence the molecule's three-dimensional structure. Techniques like molecular mechanics and ab initio calculations could predict the most stable conformers and the energy barriers between them. This information is particularly important for derivatives where stereochemistry could play a significant role in biological activity or material properties.

Emerging Trends and Future Research Perspectives

Expanding the Synthetic Scope and Efficiency of 7-Azido-1-heptanol Derivatives

The synthesis of this compound and its derivatives is an ongoing area of development, with a focus on improving efficiency, yield, and sustainability. Traditional methods for converting alcohols to azides often involve multi-step protocols or harsh reagents. However, recent advancements are offering more direct and milder approaches. One notable strategy involves one-pot syntheses that convert alcohols directly into azides, often utilizing reagents like triphenylphosphine (B44618), iodine, and imidazole (B134444) in the presence of sodium azide (B81097) researchgate.net. These methods aim to streamline the process and reduce waste.

Furthermore, research is exploring novel catalytic systems for azide synthesis. For instance, polymeric ionic liquids have been investigated as green catalysts for the ring-opening of epoxides to yield azido (B1232118) alcohols, demonstrating high yields under mild conditions and in environmentally friendly solvents like water bas.bg. The development of efficient, chemoselective, and scalable synthetic routes remains crucial for making this compound and its derivatives more accessible for broader research and industrial applications. Efforts are also directed towards synthesizing a wider array of derivatives by leveraging the reactivity of both the hydroxyl and azide groups, enabling the creation of more complex molecules with tailored properties.

Development of Novel Bioorthogonal Reactivities for Advanced Applications

The azide group in this compound is a key component for bioorthogonal chemistry, enabling selective reactions within complex biological environments without interfering with native biochemical processes nih.govnih.gov. The most prominent bioorthogonal reactions involving azides include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) nobelprize.orgsoton.ac.uk. These "click" reactions are highly efficient, produce stable triazole linkages, and are compatible with a wide range of functional groups nih.gov.

Future research is focused on developing novel bioorthogonal reactivities that offer enhanced sensitivity, faster kinetics, or unique functionalities. This includes exploring new reaction partners for azides beyond simple alkynes, or developing modified azide structures that participate in novel bioorthogonal transformations. The application of these reactions is expanding into areas such as metabolic labeling of biomolecules, in vivo imaging, and targeted drug delivery, where the precise and selective conjugation capabilities of azides are invaluable nih.govmdpi.com. The development of "traceless" ligation methods and the use of azides in conjunction with other bioorthogonal pairs are also active areas of investigation escholarship.org.

Advancements in Materials Science and Nanoscience Applications

This compound's bifunctional nature makes it an attractive monomer or functionalizing agent in materials science and nanoscience. The azide group can be readily incorporated into polymer backbones or used to functionalize surfaces via click chemistry nih.gov. This allows for the creation of advanced materials with tailored properties, such as polymers with enhanced thermal stability, specific surface characteristics, or the ability to undergo further modifications.

Research is exploring the use of azido-functionalized polymers, potentially derived from monomers like this compound, for applications such as flame retardants or self-extinguishing materials when combined with inorganic nanoparticles google.com. In nanoscience, the azide group can be used to attach molecules to nanoparticles, functionalize surfaces of quantum dots or other nanomaterials, or create self-assembled monolayers. The hydroxyl group provides an additional handle for further derivatization, such as esterification or etherification, expanding the range of achievable material properties guidechem.comsigmaaldrich.com. The development of novel hybrid materials and functional coatings utilizing azido-containing building blocks is a significant trend.

Sustainable and Green Chemistry Approaches in this compound Synthesis and Application

The drive towards sustainable chemical practices is influencing the synthesis and application of this compound. Green chemistry principles emphasize the use of environmentally benign solvents, efficient catalysts, and waste reduction. The development of catalytic methods, such as those employing polymeric ionic liquids for epoxide ring-opening to produce azido alcohols, exemplifies this trend by offering cleaner and more efficient synthetic routes bas.bg.

Moreover, the inherent characteristics of click chemistry, such as high atom economy, minimal by-product formation, and compatibility with aqueous media, align well with green chemistry objectives researchgate.netillinois.edu. Research is also investigating alternative synthetic pathways that minimize the use of hazardous reagents or reduce energy consumption. For example, the exploration of redox-neutral imination of alcohols with azides, catalyzed by nickel, presents a sustainable alternative to traditional Staudinger/aza-Wittig reactions acs.org. The application of biocatalysis for the synthesis of chiral alcohols, which could potentially be extended to azido alcohols, also represents a promising avenue for greener production methods rsc.org.

Q & A

Q. What are the recommended laboratory protocols for synthesizing 7-Azido-1-heptanol, and how can purity be ensured?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or azide transfer reactions. Key steps include:

- Using anhydrous conditions to prevent side reactions (e.g., hydrolysis).

- Employing column chromatography or recrystallization for purification .

- Validating purity via NMR (¹H/¹³C) and FT-IR spectroscopy to confirm azide (-N₃) and hydroxyl (-OH) functional groups .

- Monitoring reaction progress with TLC or GC-MS to detect intermediates .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protection: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage: Store in airtight containers under inert gas (e.g., N₂) in cool, dry environments to prevent decomposition .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid contact with oxidizing agents .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer:

- FT-IR: Identify azide stretching vibrations (~2100 cm⁻¹) and hydroxyl bands (~3300 cm⁻¹) .

- NMR: Use DEPT-135 or HSQC to distinguish primary alcohol (-CH₂OH) and azide-bearing carbons .

- HPLC-MS: Quantify purity and detect trace impurities using reverse-phase columns (C18) with ESI+ ionization .

Advanced Research Questions

Q. How can computational chemistry tools predict and optimize reaction pathways for this compound in click chemistry applications?

- Methodological Answer:

- Software Integration: Use Gaussian or COMSOL Multiphysics for DFT calculations to model azide-alkyne cycloaddition kinetics. Compare simulated activation energies with experimental DSC data .

- Machine Learning: Train models on existing kinetic datasets to predict optimal solvents/catalysts, reducing trial-and-error experimentation .

Q. What experimental design strategies resolve contradictions in reported reaction kinetics of this compound under varying temperatures?

- Methodological Answer:

- Factorial Design: Test interactions between temperature, solvent polarity, and catalyst concentration using a 2³ factorial matrix. Analyze via ANOVA to identify dominant factors .

- Error Mitigation: Replicate experiments under controlled humidity and oxygen levels to isolate temperature effects .

- Meta-Analysis: Systematically compare literature data using standardized normalization (e.g., TOF vs. TON) to reconcile discrepancies .

Q. How can researchers design multi-step protocols to study the stability of this compound in aqueous vs. non-polar media?

- Methodological Answer:

- Accelerated Stability Testing: Use HPLC to track degradation products under stress conditions (e.g., 40°C/75% RH for aqueous; 60°C for toluene). Apply Arrhenius kinetics to extrapolate shelf-life .

- Theoretical Modeling: Combine MD simulations (e.g., GROMACS) with experimental FT-IR data to correlate solvation effects with azide group reactivity .

Data Presentation and Reproducibility

Q. What statistical frameworks ensure robust reporting of this compound experimental data?

- Methodological Answer:

- Uncertainty Quantification: Report confidence intervals (95% CI) for kinetic parameters (e.g., k, Eₐ) using nonlinear regression tools (e.g., OriginLab) .

- Raw Data Archiving: Deposit large datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials with metadata tags for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.